molecular formula C17H14ClNO2S B11955909 N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide

Cat. No.: B11955909
M. Wt: 331.8 g/mol
InChI Key: ZTCUJRSHRGRYSA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring and a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-naphthalenesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(5-chloro-2-methylphenyl)-2-naphthalenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the methylphenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines from nitro groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-naphthalenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.

    Industrial Applications: The compound can be utilized in the development of dyes and pigments, owing to its aromatic structure and stability.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
  • (3S)-N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-naphthalenesulfonamide is unique due to its combination of a naphthalene ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H14ClNO2S

Molecular Weight

331.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C17H14ClNO2S/c1-12-6-8-15(18)11-17(12)19-22(20,21)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,19H,1H3

InChI Key

ZTCUJRSHRGRYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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